![molecular formula C21H15N3 B13029058 4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline: PB5 , is a compound with an intriguing structure. It features a phenanthroimidazole backbone, where the imidazole ring is fused to a phenanthrene moiety. The aldehyde group in PB5 makes it an interesting candidate for various applications, including medical imaging as a fluorescent probe .
Méthodes De Préparation
Synthetic Routes:: PB5 can be synthesized through various routes. One common method involves the reaction of an appropriate aniline derivative with a phenanthroimidazole aldehyde. The aldehyde group in the phenanthroimidazole moiety allows for further functionalization.
Reaction Conditions:: The synthetic conditions may vary, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or dichloromethane) with an acid catalyst (e.g., hydrochloric acid). The reaction proceeds via imine formation, followed by reduction to yield PB5.
Industrial Production:: While PB5 is not widely produced industrially, research efforts are ongoing to optimize its synthesis for practical applications.
Analyse Des Réactions Chimiques
PB5 can undergo several chemical reactions:
Oxidation: PB5 can be oxidized to form imine-imidazole derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: The aniline group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the imine group leads to the formation of PB5 itself.
Applications De Recherche Scientifique
PB5 has promising applications in various fields:
Medical Imaging: As a fluorescent probe, PB5 can be used for imaging biological structures and detecting specific proteins or cells.
Chemical Research: PB5’s unique structure makes it an interesting target for further chemical studies.
Biological Research: It can be employed in cell labeling and tracking.
Mécanisme D'action
PB5’s mechanism of action involves binding to specific proteins due to its aldehyde group. This interaction allows it to serve as a fluorescent marker in medical imaging.
Comparaison Avec Des Composés Similaires
PB5 stands out due to its phenanthroimidazole backbone and the incorporation of the 4-chloro-2H-chromen-2-one chromophore. Similar compounds include other phenanthroimidazole derivatives, but PB5’s unique features make it a valuable addition to the field .
Propriétés
Formule moléculaire |
C21H15N3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline |
InChI |
InChI=1S/C21H15N3/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H,22H2,(H,23,24) |
Clé InChI |
IHRRLVKCYAALLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


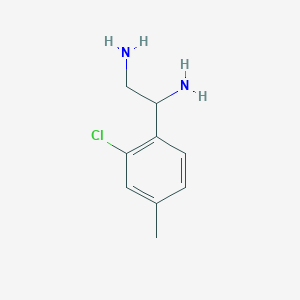
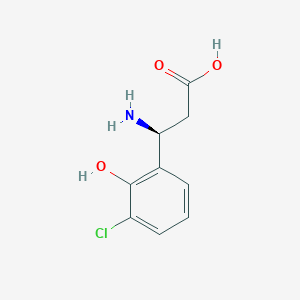
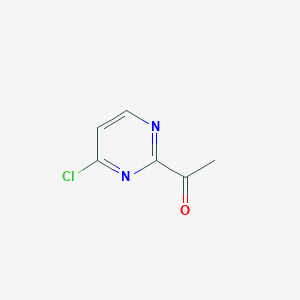

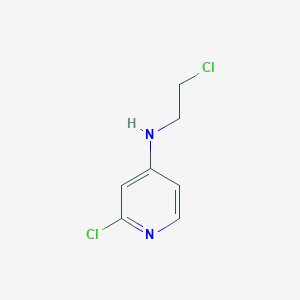
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)

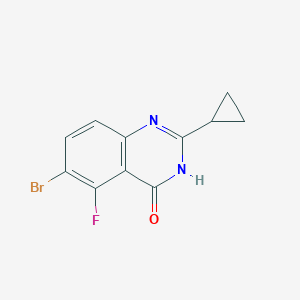
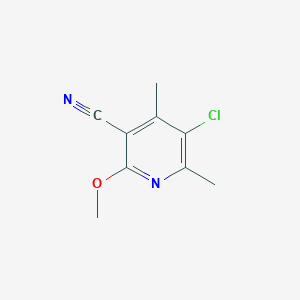
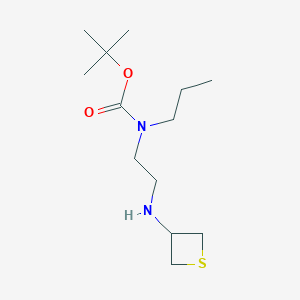
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)

![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
